5-Amino-4-(cyanoformimidoyl)imidazole
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Overview
Description
5-Amino-4-(cyanoformimidoyl)imidazole is a heterocyclic compound that features an imidazole ring with amino and cyanoformimidoyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-4-(cyanoformimidoyl)imidazole can be synthesized through the base-catalyzed cyclization of (Z)-N-(2-amino-1,2-dicyanovinyl)formamidine . The reaction typically involves the use of a base such as sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an appropriate solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(cyanoformimidoyl)imidazole undergoes various chemical reactions, including nucleophilic addition, cyclization, and substitution reactions .
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as malononitrile and 2-amino-1,1,3-propenetricarbonitrile are commonly used.
Cyclization: Bases like DBU and solvents like ethanol are employed to facilitate cyclization reactions.
Substitution: Various electrophiles can be used to introduce different substituents onto the imidazole ring.
Major Products
Scientific Research Applications
5-Amino-4-(cyanoformimidoyl)imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-4-(cyanoformimidoyl)imidazole involves its interaction with various molecular targets. For instance, it can act as a nucleophile in reactions with electrophiles, leading to the formation of new chemical bonds . The specific pathways and targets depend on the context of its application, such as its role in synthesizing other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(substituted benzyl)-4-cyanoformimidoyl imidazole
- 6,8-diamino-3-(4-substituted benzyl)-3H-imidazo[4,5-b]-1,8-naphthyridine-7,9-dicarbonitrile
Uniqueness
5-Amino-4-(cyanoformimidoyl)imidazole is unique due to its specific substituents, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various nucleophilic addition and cyclization reactions makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5H5N5 |
---|---|
Molecular Weight |
135.13 g/mol |
IUPAC Name |
4-amino-1H-imidazole-5-carboximidoyl cyanide |
InChI |
InChI=1S/C5H5N5/c6-1-3(7)4-5(8)10-2-9-4/h2,7H,8H2,(H,9,10) |
InChI Key |
UAHKMVLEFSJEMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)C(=N)C#N)N |
Origin of Product |
United States |
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